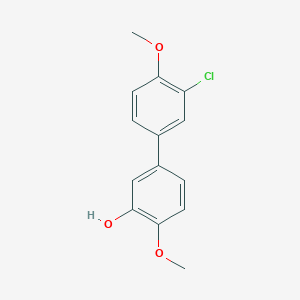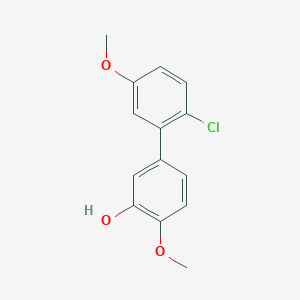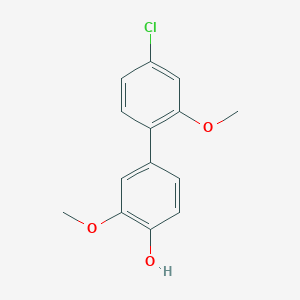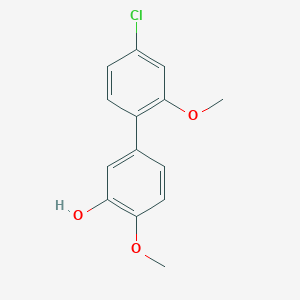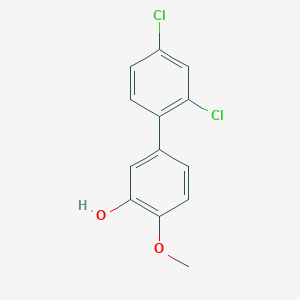
4-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dichlorophenyl)-2-methoxyphenol, also known as 2,3-dichloro-4-methoxyphenol, is a phenolic compound with a molecular formula of C8H7Cl2O2. It is a white solid substance with a melting point of 80-81 °C and a boiling point of 298-299 °C. The compound is soluble in ethanol and methanol, but insoluble in water. It has a wide range of applications in scientific research and laboratory experiments, including synthesis, biochemical and physiological effects, and mechanism of action.
Mecanismo De Acción
The mechanism of action of 4-(4-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%phenyl)-2-methoxyphenol is not yet fully understood. However, it is believed that the compound acts as a proton acceptor, which helps to stabilize the intermediate products of organic reactions. The compound also acts as an electron donor, which helps to facilitate the formation of new bonds in organic reactions. In addition, the compound is believed to act as a catalyst in the formation of new organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%phenyl)-2-methoxyphenol are not yet fully understood. However, the compound has been shown to have antioxidant properties and can protect cells from oxidative damage. In addition, the compound has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(4-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%phenyl)-2-methoxyphenol in laboratory experiments is its ability to act as a catalyst in the synthesis of various organic compounds. The compound is also relatively inexpensive and easy to obtain. However, the compound is toxic and should be handled with care. In addition, the compound can react with other compounds, so it should be used with caution.
Direcciones Futuras
Future research on 4-(4-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%phenyl)-2-methoxyphenol should focus on further elucidating its biochemical and physiological effects, as well as exploring its potential applications in drug development. In addition, further research should be conducted to determine the compound’s mechanism of action and to identify new methods for its synthesis. Finally, further research should be conducted to explore the compound’s potential to act as a catalyst for the synthesis of other organic compounds.
Métodos De Síntesis
The synthesis of 4-(4-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%phenyl)-2-methoxyphenol can be achieved through a two-step reaction process. In the first step, the starting material is 4-chloro-2-methoxyphenol, which is reacted with 4-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%-1,4-dioxane in the presence of sodium hydroxide to form the intermediate product, 4-(4-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%phenyl)-2-methoxyphenol. In the second step, the intermediate product is reacted with an acid catalyst to yield the desired product. The reaction is carried out at a temperature of 80-90 °C.
Aplicaciones Científicas De Investigación
4-(2,3-Dichlorophenyl)-2-methoxyphenol is widely used in scientific research and laboratory experiments. It is used as a reagent in the synthesis of various organic compounds, such as quinolines, pyridines, and indoles. The compound is also used as a chromogenic reagent in thin layer chromatography (TLC) to detect and quantify the presence of organic compounds. In addition, 4-(4-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%phenyl)-2-methoxyphenol is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents.
Propiedades
IUPAC Name |
4-(2,3-dichlorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-12-7-8(5-6-11(12)16)9-3-2-4-10(14)13(9)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDSSCPDFQJYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=CC=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685691 |
Source


|
| Record name | 2',3'-Dichloro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dichlorophenyl)-2-methoxyphenol | |
CAS RN |
1261931-23-0 |
Source


|
| Record name | 2',3'-Dichloro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380113.png)

![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380119.png)

